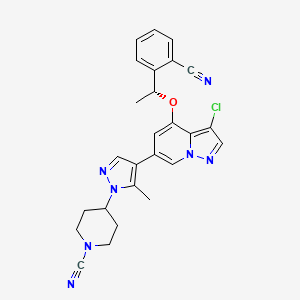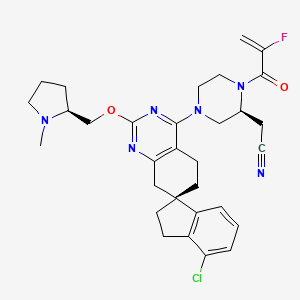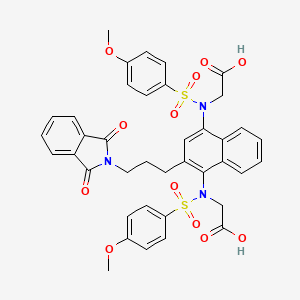![molecular formula C9H10N2O5 B12406584 (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione is a complex organic compound that features a pyrimidinedione core with a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, often involving the use of acid or base catalysts.
Introduction of the Hydroxymethyl Group: This step may involve the use of formaldehyde or other hydroxymethylating agents under controlled conditions.
Formation of the Pyrimidinedione Core: This step typically involves the condensation of urea or a urea derivative with a suitable diketone or ketoester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of high-value products.
Mecanismo De Acción
The mechanism by which (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved would vary depending on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- (2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the tetrahydrofuran ring and the pyrimidinedione core. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H10N2O5 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
5-[(2R,5R)-5-(hydroxymethyl)-4-oxooxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,6-7,12H,1,3H2,(H2,10,11,14,15)/t6-,7-/m1/s1 |
Clave InChI |
XNNRBPBGCPXKGR-RNFRBKRXSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1=O)CO)C2=CNC(=O)NC2=O |
SMILES canónico |
C1C(OC(C1=O)CO)C2=CNC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
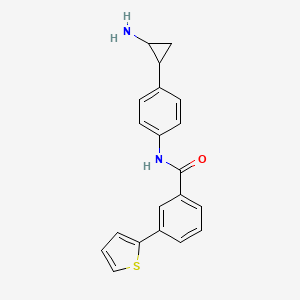
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
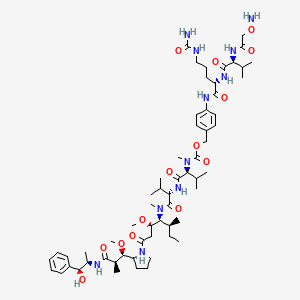

![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
